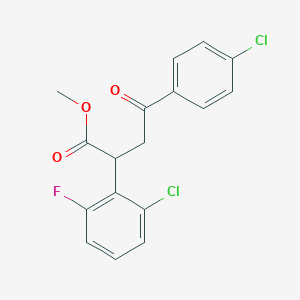

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate

Description

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate is a synthetic organic compound characterized by a substituted butanoate ester backbone. Its structure features two aromatic rings: a 2-chloro-6-fluorophenyl group at the 2-position and a 4-chlorophenyl ketone moiety at the 4-position.

Properties

IUPAC Name |

methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2FO3/c1-23-17(22)12(16-13(19)3-2-4-14(16)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,12H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNFDUXLKICFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169714 | |

| Record name | Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344281-42-1 | |

| Record name | Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344281-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-α-(2-chloro-6-fluorophenyl)-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: The compound’s lipophilicity (predicted LogP ~4) positions it as a candidate for central nervous system (CNS) targets, though fluorine’s meta-directing effects may complicate regioselective modifications.

- Analytical Challenges : Impurity profiling (e.g., via HPLC) must account for co-elution risks with structurally similar byproducts like Imp. A and C, requiring high-resolution methods .

Notes

- Crystallography Tools : SHELX remains widely used for refining halogenated structures due to its robustness in handling disordered atoms , while ORTEP-3 aids in mapping intermolecular interactions critical for stability assessments .

- Hydrogen-Bonding Networks : Graph-set analysis (as per Etter’s rules) is recommended to classify interactions in co-crystals or polymorphs of this compound .

Biological Activity

Methyl 2-(2-chloro-6-fluorophenyl)-4-(4-chlorophenyl)-4-oxobutanoate (CAS No. 344281-42-1) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple halogen substituents, which play a crucial role in its biological activity. The presence of both chloro and fluoro groups enhances its binding affinity to various biological targets, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C17H13Cl2F3O3 |

| Molecular Weight | 385.214 g/mol |

| IUPAC Name | This compound |

| CAS Number | 344281-42-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro and fluoro substituents are known to enhance the compound's lipophilicity, facilitating better penetration through cell membranes and increased interaction with target proteins. This can lead to inhibition or activation of various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit phospholipase A2 (PLA2) activity, which is crucial in inflammatory processes.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including liver carcinoma (HEPG2). The cytotoxicity was assessed using the MTT assay, revealing promising results:

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.25 |

| Doxorubicin (control) | 0.73 |

The structure-activity relationship (SAR) analysis indicates that compounds with electron-donating groups exhibit enhanced cytotoxicity compared to those with electron-withdrawing groups.

Other Biological Activities

In addition to anticancer effects, this compound has shown potential in other areas:

- Anti-inflammatory : Its role as a PLA2 inhibitor suggests possible anti-inflammatory applications.

- Antimicrobial : Preliminary studies indicate some antimicrobial activity against specific bacterial strains.

Case Studies

- Cytotoxicity Evaluation : A study conducted on HEPG2 cells demonstrated that this compound exhibited significant cytotoxic effects, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Q & A

Q. Basic

- NMR spectroscopy : Protons on the chlorophenyl and fluorophenyl groups show distinct chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at ~δ 200 ppm in ¹³C NMR) .

- X-ray crystallography : highlights the use of single-crystal X-ray diffraction to resolve spatial configurations, particularly the dihedral angles between substituted phenyl rings, which influence electronic properties.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

What are the common impurities or byproducts observed during synthesis?

Basic

Impurities often arise from incomplete coupling or oxidation side reactions . lists structurally related impurities such as:

- (4-Chlorophenyl)(4-hydroxyphenyl)methanone (Impurity A): Formed via hydroxylation of the ketone group.

- Fenofibric acid derivatives (Impurity B): Result from ester hydrolysis under acidic conditions.

Chromatographic methods (HPLC with UV detection) are recommended for purity assessment, using C18 columns and acetonitrile/water gradients .

How can Suzuki coupling conditions be optimized to improve yield and purity?

Advanced

Key optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may reduce side reactions compared to PdCl₂ .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides, while n-hexane improves crystallinity during workup.

- Temperature control : Lower temperatures (0–5°C) minimize ketone decomposition.

- Additives : Use of phase-transfer catalysts (e.g., TBAB) can accelerate coupling kinetics. Post-reaction quenching with HCl and extraction with dichloromethane improves isolation .

How do substituents (e.g., chloro vs. fluoro) influence the compound’s biological activity?

Q. Advanced

- Electron-withdrawing effects : The 2-chloro-6-fluorophenyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic addition (e.g., with thiols in enzyme inhibition) .

- Steric effects : Bulkier substituents on the phenyl rings may reduce binding affinity to biological targets, as seen in analogs like Methyl 4-(4′-fluoro-[1,1′-biphenyl]-4-yl)-4-oxobutanoate , where fluorine’s smaller size improves target engagement .

- Comparative studies : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity data .

How can conflicting crystallographic and spectroscopic data be resolved?

Q. Advanced

- Multi-technique validation : Combine X-ray diffraction () with DFT calculations to reconcile bond-length discrepancies. For instance, used DFT to validate experimental torsion angles in similar esters.

- Dynamic NMR : Resolve conformational ambiguities (e.g., keto-enol tautomerism) by variable-temperature ¹H NMR.

- Impurity profiling : Conflicting MS or NMR signals may arise from undetected impurities; use preparative HPLC to isolate minor components .

What are the computational strategies to predict the compound’s reactivity?

Q. Advanced

- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. applied B3LYP/6-31G(d) basis sets to model charge distribution.

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, guided by analogs in .

- Solvent modeling : COSMO-RS simulations assess solubility and stability in biological media .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

- Photodegradation : The fluorophenyl group may undergo photolytic dehalogenation. Use amber vials and store at -20°C in desiccated environments.

- Hydrolytic stability : Ester groups are prone to hydrolysis at high humidity; monitor via accelerated stability testing (40°C/75% RH for 6 months) .

- Oxidative stability : Ketones may form peroxides; add antioxidants (e.g., BHT) in solid-state formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.